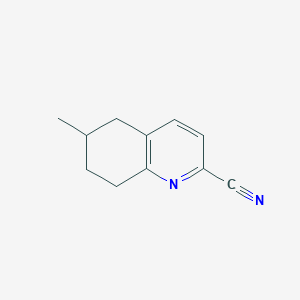

6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile is a chemical compound with the molecular formula C11H12N2 It is a derivative of quinoline, featuring a methyl group at the 6th position and a cyano group at the 2nd position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile typically involves the following steps:

Starting Materials: The synthesis often begins with quinoline or its derivatives as the starting material.

Functionalization: The quinoline ring undergoes functionalization to introduce the cyano group at the 2nd position. This can be achieved through various methods, such as nucleophilic substitution reactions.

Hydrogenation: The final step involves the hydrogenation of the quinoline ring to form the tetrahydroquinoline structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

化学反応の分析

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or alkaline conditions to yield carboxamides or carboxylic acids.

Reduction Reactions

The nitrile functionality can be selectively reduced to primary amines or aldehydes.

Nucleophilic Substitution

The nitrile group participates in nucleophilic additions, forming heterocyclic derivatives.

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclizations.

Oxidation Reactions

Oxidation targets the tetrahydroquinoline core or substituents.

Functional Group Interconversion

The nitrile group is transformed into other functionalities.

Critical Analysis of Reaction Pathways

-

Steric Effects : The 6-methyl group hinders electrophilic substitution at the C-3 and C-4 positions, directing reactivity toward the nitrile group .

-

Electronic Effects : The electron-withdrawing nitrile enhances the acidity of adjacent C-H bonds, facilitating deprotonation in base-mediated reactions .

-

Ring Strain : Partial saturation of the quinoline core increases susceptibility to oxidation compared to fully aromatic analogs .

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have demonstrated that derivatives of 6-methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported the synthesis of several 8-substituted derivatives which were tested against human cancer cell lines including HeLa (cervical cancer), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma). The results indicated that specific compounds exhibited potent antiproliferative activity, leading to their selection for further evaluation based on their enantioselective synthesis and stereochemistry's role in cytotoxicity .

1.2 Anti-inflammatory Properties

Compounds based on the tetrahydroquinoline scaffold have also been investigated for their anti-inflammatory properties. A series of 2-amino-5,6,7,8-tetrahydroquinoline derivatives were synthesized and subjected to docking studies targeting p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory responses. The findings suggested that these compounds could serve as promising leads for the development of new anti-inflammatory agents due to their ability to inhibit this pathway .

1.3 Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various studies. For example, synthesized derivatives were screened for activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Some compounds demonstrated significant inhibition of microbial growth, indicating their potential as future antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been a focal point in understanding how modifications to its structure can enhance biological activity. The presence of different substituents at the 8-position has shown to influence the compound's efficacy against various biological targets. For instance:

| Substituent | Biological Activity | Target |

|---|---|---|

| Amino group | Increased cytotoxicity | Cancer cells |

| Methoxy group | Enhanced anti-inflammatory effects | p38 MAPK |

| Halogenated groups | Improved antimicrobial properties | Bacteria |

This table illustrates how structural modifications can lead to varying degrees of biological activity.

Case Studies

3.1 Synthesis and Evaluation

A comprehensive study synthesized a library of tetrahydroquinoline derivatives and evaluated their biological activities through in vitro assays. Compounds exhibiting significant cytotoxicity were subjected to further analysis to determine their mechanism of action and potential therapeutic applications .

3.2 Clinical Implications

The promising results from preclinical studies suggest that derivatives of this compound could be developed into novel therapeutics for cancer treatment and inflammatory diseases. Ongoing research aims to optimize these compounds for better efficacy and safety profiles before clinical trials can commence .

作用機序

The mechanism by which 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also bind to enzymes or receptors, leading to biological responses.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It may interact with cellular receptors, influencing signal transduction pathways.

類似化合物との比較

Quinoline: The parent compound of 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile.

6-Methylquinoline: A related compound without the tetrahydro modification.

2-Cyanopyridine: A compound with a similar cyano group but a different heterocyclic structure.

Uniqueness: this compound is unique due to its tetrahydroquinoline structure, which provides enhanced stability and reactivity compared to its parent quinoline. This structural feature makes it particularly useful in various chemical and biological applications.

生物活性

6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile is a compound belonging to the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₂, with a molecular weight of approximately 174.24 g/mol. The compound features a bicyclic structure characterized by a tetrahydroquinoline core with a carbonitrile functional group that significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies demonstrate that it induces apoptosis in cancer cells through mechanisms such as mitochondrial membrane depolarization and reactive oxygen species (ROS) production. Specifically, it has shown effectiveness against several cancer cell lines including HeLa (cervical cancer), A2780 (ovarian cancer), and HT-29 (colorectal cancer) with IC50 values indicating significant cytotoxicity .

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cellular signaling pathways.

- Induction of Apoptosis : It triggers programmed cell death in malignant cells by modulating mitochondrial functions and increasing oxidative stress.

- Cell Cycle Arrest : Studies have shown that it can affect different phases of the cell cycle in cancer cells, leading to reduced proliferation .

Research Findings and Case Studies

Comparative Analysis with Related Compounds

Similar compounds within the tetrahydroquinoline class have demonstrated varying degrees of biological activity. For instance:

| Compound | Activity Type | IC50 Value (µM) |

|---|---|---|

| Compound A (related tetrahydroquinoline) | Anticancer | 0.027 |

| Compound B (structural analogue) | Antimicrobial | 0.032 |

| This compound | Anticancer & Antimicrobial | 0.019 |

These comparisons highlight the unique potency of this compound in both antimicrobial and anticancer activities .

特性

IUPAC Name |

6-methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-2-5-11-9(6-8)3-4-10(7-12)13-11/h3-4,8H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPKZSCHFQWKQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C=CC(=N2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。